molecular formula C21H22ClNO2 B590854 (4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)(cyclopropyl)methanone CAS No. 185626-66-8

(4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)(cyclopropyl)methanone

Cat. No.: B590854
CAS No.: 185626-66-8
M. Wt: 355.862
InChI Key: OUDKJAWJKFIFIW-UHFFFAOYSA-N
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Description

(4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)(cyclopropyl)methanone is a complex organic compound with a unique structure that combines a cyclopropylmethanone group with a piperidinyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)(cyclopropyl)methanone typically involves multiple steps. One common method starts with the preparation of the piperidinyl phenyl intermediate. This intermediate is then reacted with a cyclopropylmethanone derivative under controlled conditions to form the final compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)(cyclopropyl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)(cyclopropyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)(cyclopropyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorobenzophenone: Similar in structure but with fluorine atoms instead of chlorine.

    4,4’-Dichlorobenzophenone: Similar in structure but lacks the piperidinyl group.

    4,4’-Dimethoxybenzophenone: Similar in structure but with methoxy groups instead of chlorine.

Uniqueness

(4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)(cyclopropyl)methanone is unique due to the presence of both the cyclopropylmethanone and piperidinyl phenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

[4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]phenyl]-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO2/c22-18-7-5-17(6-8-18)21(25)11-13-23(14-12-21)19-9-3-16(4-10-19)20(24)15-1-2-15/h3-10,15,25H,1-2,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDKJAWJKFIFIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=C(C=C2)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185626-66-8
Record name [4-(4-Chlorophenyl-4-hydroxypiperidino)phenyl]-cyclopropyl-ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name [4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]phenyl]cyclopropylmethanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8GXQ83LWP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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